(3-(Pent-4-ynamido)phenyl)boronic acid (3-(Pent-4-ynamido)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13769389
InChI: InChI=1S/C11H12BNO3/c1-2-3-7-11(14)13-10-6-4-5-9(8-10)12(15)16/h1,4-6,8,15-16H,3,7H2,(H,13,14)
SMILES: B(C1=CC(=CC=C1)NC(=O)CCC#C)(O)O
Molecular Formula: C11H12BNO3
Molecular Weight: 217.03 g/mol

(3-(Pent-4-ynamido)phenyl)boronic acid

CAS No.:

Cat. No.: VC13769389

Molecular Formula: C11H12BNO3

Molecular Weight: 217.03 g/mol

* For research use only. Not for human or veterinary use.

(3-(Pent-4-ynamido)phenyl)boronic acid -

Specification

Molecular Formula C11H12BNO3
Molecular Weight 217.03 g/mol
IUPAC Name [3-(pent-4-ynoylamino)phenyl]boronic acid
Standard InChI InChI=1S/C11H12BNO3/c1-2-3-7-11(14)13-10-6-4-5-9(8-10)12(15)16/h1,4-6,8,15-16H,3,7H2,(H,13,14)
Standard InChI Key IRSBVOCSDOYNOX-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)NC(=O)CCC#C)(O)O
Canonical SMILES B(C1=CC(=CC=C1)NC(=O)CCC#C)(O)O

Introduction

Chemical Identity and Structural Properties

Physicochemical Properties

While melting points and solubility data are absent in public records, analog boronic acids suggest moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited stability in protic solvents due to protodeboronation. The alkyne’s linear geometry minimizes steric hindrance, favoring reactivity in metal-catalyzed reactions .

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via sequential functionalization of a phenylboronic acid precursor:

  • Amination: Introduction of the pent-4-ynoylamino group through coupling of 3-aminophenylboronic acid with pent-4-ynoic acid derivatives (e.g., acyl chlorides).

  • Purification: Chromatographic techniques isolate the product, with purity ≥95% as confirmed by HPLC .

Alternative routes may employ palladium-catalyzed borylation of halogenated anilides, though yields remain unspecified in public documentation.

Suzuki-Miyaura Cross-Coupling

The boronic acid group participates in palladium-catalyzed couplings with aryl halides, forming biaryl linkages essential in pharmaceutical intermediates . For example:
Ar-B(OH)2+Ar’-XPd catalystAr-Ar’+B(OH)3\text{Ar-B(OH)}_2 + \text{Ar}’\text{-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar}’ + \text{B(OH)}_3
where X=Br,I\text{X} = \text{Br}, \text{I}.

Alkyne-Based Reactions

The terminal alkyne undergoes:

  • Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles .

  • Sonogashira Coupling: Cross-coupling with aryl halides to generate conjugated enynes.

Applications in Organic Synthesis and Biomedicine

Medicinal Chemistry

The compound’s bifunctionality enables dual modifications in drug candidates:

  • Boronic Acid as a Pharmacophore: Inhibits serine proteases (e.g., proteasome) via reversible covalent binding to active-site residues.

  • Alkyne as a Bioorthogonal Handle: Facilitates post-synthetic labeling with azide-bearing fluorophores or affinity tags .

Materials Science

In polymer chemistry, the alkyne group enables incorporation into conjugated systems for optoelectronic materials, while the boronic acid moiety allows dynamic covalent bonding in self-healing hydrogels.

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP301+P312: Seek medical attention if ingested
H315: Skin irritationP280: Wear gloves/protective clothing
H319: Eye irritationP305+P351+P338: Rinse eyes thoroughly
H335: Respiratory irritationP261: Avoid inhalation of dust

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral boronic acid derivatives.

  • Targeted Drug Delivery: Exploiting boronic acid-diol interactions for glucose-responsive insulin systems.

  • Hybrid Materials: Integrating alkyne-boronic acid motifs into metal-organic frameworks (MOFs) for gas storage.

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